molecular formula C6H15O9P B1195476 Sorbitol-6-phosphate CAS No. 20479-58-7

Sorbitol-6-phosphate

Cat. No.: B1195476
CAS No.: 20479-58-7
M. Wt: 262.15 g/mol
InChI Key: GACTWZZMVMUKNG-UHFFFAOYSA-N
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Description

Sorbitol-6-phosphate is a phosphorylated derivative of sorbitol, a sugar alcohol. It plays a crucial role in the metabolic pathways of various organisms, particularly in plants where it is involved in the synthesis of sorbitol. This compound is synthesized from glucose-6-phosphate and is a key intermediate in the sorbitol biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitol-6-phosphate can be synthesized through the enzymatic reduction of glucose-6-phosphate using this compound dehydrogenase. This enzyme catalyzes the conversion of glucose-6-phosphate to this compound in the presence of NADPH as a cofactor .

Industrial Production Methods: In industrial settings, this compound is typically produced through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes for its synthesis. These processes are optimized for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sorbitol-6-phosphate exerts its effects primarily through its role as an intermediate in the sorbitol biosynthesis pathway. The enzyme this compound dehydrogenase catalyzes the reduction of glucose-6-phosphate to this compound in the presence of NADPH. This reaction is crucial for the synthesis of sorbitol, which serves as an important osmoprotectant in plants . The molecular targets involved in this pathway include glucose-6-phosphate and NADPH .

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACTWZZMVMUKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864641
Record name 1-O-Phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sorbitol-6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13270-18-3, 20479-58-7
Record name 1-O-Phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbitol-6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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